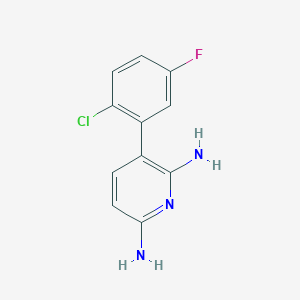
3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which is attached to a pyridine ring with two amino groups at positions 2 and 6. The unique structure of this compound imparts it with interesting physical, chemical, and biological properties, making it a subject of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating and chlorinating reagents, along with controlled reaction parameters, is crucial for the successful industrial production of 3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino groups can undergo oxidation to form nitro groups or reduction to form primary amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrofluoric acid, chlorinating agents, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted pyridines, nitro derivatives, and fused heterocyclic compounds. These products have diverse applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and functional materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents enhances its binding affinity to target proteins, while the amino groups facilitate interactions with biological macromolecules. The compound may inhibit key enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine include other fluorinated pyridines and chlorinated pyridines, such as:
- 2-Chloro-5-fluoropyridine
- 3-Chloro-2-fluoropyridine
- 2,6-Dichloropyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9ClFN3 |
|---|---|
Poids moléculaire |
237.66 g/mol |
Nom IUPAC |
3-(2-chloro-5-fluorophenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H9ClFN3/c12-9-3-1-6(13)5-8(9)7-2-4-10(14)16-11(7)15/h1-5H,(H4,14,15,16) |
Clé InChI |
FGRSGMXNGSSNRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C2=C(N=C(C=C2)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)
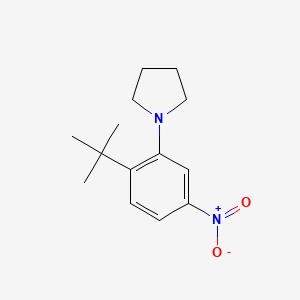
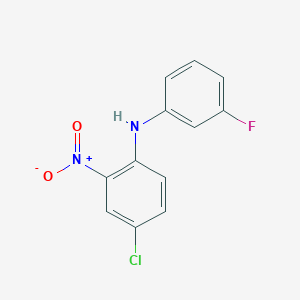
![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)
![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)
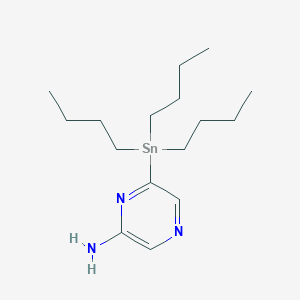
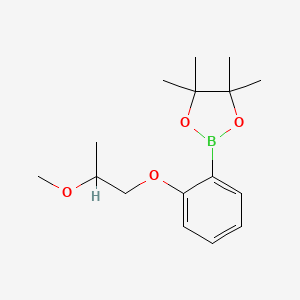
![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)
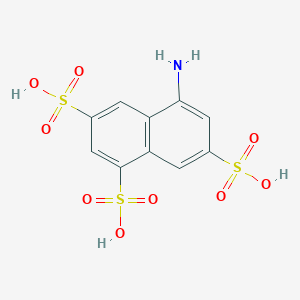
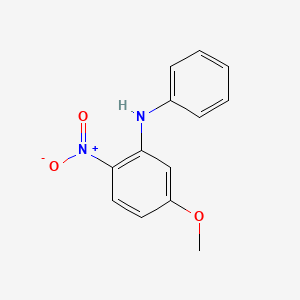
![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)

